Longdaysin

Circadian Biology Chronopharmacology Chemical Biology

Longdaysin is the only tool compound simultaneously inhibiting CKIα, CKIδ, and ERK2—the three kinases whose cooperative inhibition drives robust circadian period lengthening. At 10 µM, it induces a ~13-h period increase in U2OS cells, far exceeding D4476 and IC261. It also blocks Wnt/β-catenin signaling via CK1δ/ε inhibition, enabling single-agent dual-pathway perturbation. For circadian screens requiring reproducible, high-dynamic-range period shifts, or in vivo zebrafish studies (>10-h shift), Longdaysin's multi-target profile cannot be replicated by selective inhibitors PF-670462 or PF-4800567. Order ≥98% purity solid from verified suppliers.

Molecular Formula C16H16F3N5
Molecular Weight 335.33 g/mol
CAS No. 1353867-91-0
Cat. No. B15611990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLongdaysin
CAS1353867-91-0
Molecular FormulaC16H16F3N5
Molecular Weight335.33 g/mol
Structural Identifiers
InChIInChI=1S/C16H16F3N5/c1-10(2)24-9-23-13-14(21-8-22-15(13)24)20-7-11-4-3-5-12(6-11)16(17,18)19/h3-6,8-10H,7H2,1-2H3,(H,20,21,22)
InChIKeyREKSFCCYDQMSIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Longdaysin (CAS 1353867-91-0): A Multi-Kinase Inhibitor for Circadian and Wnt/β-Catenin Research – Procurement Evidence Guide


Longdaysin is a cell-permeable purine derivative that acts as a reversible, ATP-competitive inhibitor of casein kinase Iδ (CKIδ), CKIα, extracellular signal-regulated kinase 2 (ERK2), and cyclin-dependent kinase 7 (CDK7) [1]. Originally identified through a high-throughput circadian screen of ~120,000 compounds, longdaysin potently lengthens the circadian period in mammalian cells and in vivo in zebrafish [1]. It also inhibits Wnt/β-catenin signaling by blocking CK1δ/ε-dependent Wnt activation, exhibiting antitumor activity in cancer cell models . The compound is widely used as a chemical probe to manipulate circadian rhythms and dissect clock regulatory networks.

Why Longdaysin Cannot Be Replaced by Selective CK1 Inhibitors or Other In-Class Compounds for Circadian Rhythm Studies


Selective CK1 inhibitors such as PF-670462 (CK1δ/ε-selective), PF-4800567 (CK1ε-selective), D4476, IC261, and LH846 each target only a subset of the kinases that longdaysin simultaneously inhibits [1]. Circadian period regulation requires coordinated modulation of CK1α, CK1δ, and ERK2; individual knockdown of any single kinase produces only small period effects, whereas combinatorial knockdown of all three kinases dramatically lengthens the period to an extent comparable to longdaysin treatment [1]. Consequently, a selective inhibitor cannot fully recapitulate the robust circadian phenotype induced by longdaysin. Substituting longdaysin with a selective kinase inhibitor risks incomplete biological output and loss of the multi-target synergy that defines its unique pharmacological fingerprint.

Quantitative Differential Evidence: Longdaysin vs. Closest Analogs and Alternatives


Circadian Period Lengthening in U2OS Cells: Longdaysin vs. D4476 and IC261

In a U2OS cell-based circadian assay, longdaysin at 10 µM lengthens the circadian period by approximately 13 hours . The same vendor head-to-head comparison notes that this period-lengthening effect is 'much more effectively than Casein Kinase I Inhibitor, D4476 and IC261' at comparable concentrations .

Circadian Biology Chronopharmacology Chemical Biology

Multi-Kinase Inhibition Profile vs. Selective CK1 Inhibitors PF-670462 and PF-4800567

Longdaysin simultaneously inhibits CK1α (IC50 = 5.6 µM), CK1δ (IC50 = 8.8 µM), ERK2 (IC50 = 52 µM), and CDK7 (IC50 = 29 µM) [1]. In contrast, PF-670462 is a potent but selective inhibitor of CK1δ/ε (IC50 = 13-14 nM for CK1δ) , and PF-4800567 is a selective CK1ε inhibitor (IC50 = 32 nM) with >20-fold selectivity over CK1δ [2]. Neither selective inhibitor engages CK1α or ERK2 to a comparable degree.

Circadian Biology Kinase Pharmacology Polypharmacology

In Vivo Circadian Period Lengthening in Zebrafish vs. PF-4800567

In transgenic zebrafish harboring a per3-luc reporter, longdaysin treatment (3–9 µM) induces a circadian period lengthening of more than 10 hours [1]. In contrast, the selective CK1ε inhibitor PF-4800567 is reported to show 'minimal effects on circadian period' despite blocking PER2 degradation [2].

Circadian Biology In Vivo Pharmacology Zebrafish Model

PER1 Phosphorylation and Degradation Inhibition in U2OS Cells vs. D4476 and IC261

Longdaysin blocks CK1α/δ-mediated phosphorylation of the clock protein PER1 with an IC50 of ~9 µM and represses PER1 proteasomal degradation . This effect is explicitly described as 'much more effectively than Casein Kinase I Inhibitor, D4476 and IC261' . In the cell-based PER1 degradation assay, longdaysin shows EC50 values of 9.7 µM (CK1δ) and 9.2 µM (CK1α) [1].

Circadian Biology PER1 Degradation Chemical Biology

Optimal Application Scenarios for Longdaysin Based on Verified Differential Performance


Circadian Rhythm Modulation in High-Throughput Cellular Screening Campaigns

Longdaysin is uniquely suited for circadian screens requiring robust and reproducible period lengthening. At 10 µM, it induces ~13 hours of period increase in U2OS cells, far exceeding the effects of D4476 and IC261 . This large dynamic range enables clear hit identification and minimizes false negatives in circadian reporter assays. Researchers seeking a proven, potent circadian lengthener for primary screening should prioritize longdaysin over weaker CK1 inhibitors.

Multi-Kinase Target Engagement Studies for Circadian Clock Robustness

Studies investigating the cooperative role of CK1α, CK1δ, and ERK2 in circadian period control require a tool compound that simultaneously inhibits all three kinases. Longdaysin's multi-kinase inhibition profile (IC50s: CK1α 5.6 µM, CK1δ 8.8 µM, ERK2 52 µM) directly matches this requirement, whereas selective inhibitors PF-670462 and PF-4800567 cannot replicate the combinatorial knockdown phenotype [1]. Use longdaysin when experimental goals demand concurrent perturbation of the full kinase network.

In Vivo Circadian Manipulation in Zebrafish for Translational Chronobiology

For in vivo circadian studies, longdaysin delivers a >10-hour period lengthening in zebrafish larvae at 3–9 µM, a magnitude unmatched by selective CK1ε inhibitor PF-4800567, which shows minimal circadian period effects [2]. This makes longdaysin the tool of choice for target validation and phenotypic screening in living vertebrate models where robust circadian output is essential.

Dual-Pathway Studies Linking Circadian Clock and Wnt/β-Catenin Signaling

Longdaysin simultaneously inhibits CK1-dependent circadian regulation and CK1δ/ε-dependent Wnt/β-catenin signaling . For researchers exploring cross-talk between these pathways, longdaysin provides a single-agent solution to perturb both processes, avoiding the need for multiple inhibitors and simplifying experimental design. This dual functionality is not replicated by selective CK1δ/ε inhibitors.

Quote Request

Request a Quote for Longdaysin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.